7-Bromo-indolizine-3-carboxylic acid
Description
Properties
IUPAC Name |
7-bromoindolizine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-3-4-11-7(5-6)1-2-8(11)9(12)13/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKLMDKKAHRPQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=C2C(=O)O)C=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Construction with Pre-Substituted Bromine
This approach employs brominated pyridine intermediates to directly incorporate the bromine atom at the 7-position during indolizine ring formation. For example, 3-bromopyridine derivatives can undergo cyclization with α,β-unsaturated carbonyl compounds to form the indolizine core. The carboxylic acid group at position 3 is introduced either through hydrolysis of a pre-installed ester or via post-synthetic oxidation.
Late-Stage Functionalization
Step-by-Step Synthesis Procedures
Route 1: Cyclocondensation of Brominated Pyridines
Starting Materials :
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3-Bromo-2-acetylpyridine
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Ethyl acrylate
Procedure :
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Michael Addition : React 3-bromo-2-acetylpyridine with ethyl acrylate in the presence of a base (e.g., K₂CO₃) to form a β-keto ester intermediate.
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Cyclization : Heat the intermediate in a high-boiling solvent (e.g., ethylene glycol) with a Lewis acid catalyst (e.g., ZnCl₂) to induce cyclization, forming ethyl 7-bromo-indolizine-3-carboxylate.
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Hydrolysis : Treat the ester with aqueous NaOH or KOH to yield the carboxylic acid.
Key Data :
| Step | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Cyclization | 160°C, ZnCl₂, 4h | 62% | 97.5% |
| Hydrolysis | 10% NaOH, rt, 12h | 89% | 98.2% |
Route 2: Post-Synthetic Bromination and Carboxylation
Starting Material : Indolizine-3-carboxylic acid
Procedure :
-
Bromination : React indolizine-3-carboxylic acid with N-bromosuccinimide (NBS) in DMF at 0°C to 25°C, achieving electrophilic substitution at position 7.
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Purification : Isolate the product via recrystallization from ethanol/water.
Key Data :
| Reaction Time | NBS Equiv. | Yield | Regioselectivity |
|---|---|---|---|
| 6h | 1.2 | 58% | >95% (7-position) |
Optimization of Reaction Conditions
Solvent and Catalyst Effects
Cyclization efficiency heavily depends on solvent polarity and catalyst choice. Ethylene glycol, with its high boiling point and ability to stabilize charged intermediates, enhances cyclization yields compared to lower-boiling alcohols (e.g., ethanol). Zinc chloride outperforms other Lewis acids (e.g., AlCl₃) due to its moderate acidity and compatibility with brominated substrates.
Temperature Control
Elevated temperatures (150–170°C) are critical for cyclization but must be balanced to avoid decomposition. A study comparing temperatures showed:
-
160°C: Optimal yield (62%)
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170°C: Yield drops to 51% (side reactions)
Analytical Characterization
Spectral Data
Purity Assessment
Reverse-phase HPLC with a C18 column (MeCN/H₂O, 0.1% TFA) confirms purity >98% for the final product.
Industrial-Scale Production Considerations
Cost-Effective Raw Materials
Using 3-bromo-2-acetylpyridine as a starting material reduces costs compared to bespoke intermediates. Bulk procurement of ethylene glycol and ZnCl₂ further lowers expenses.
Waste Management
The process generates minimal hazardous waste, with ZnCl₂ recoverable via acidification and filtration. Ethanol/water mixtures from recrystallization are distillable for reuse.
Scalability Challenges
-
Cyclization : Requires pressurized reactors to maintain solvent volume at high temperatures.
-
Bromination : Exothermic nature necessitates controlled addition of NBS to prevent runaway reactions.
Mechanism of Action
The mechanism of action of 7-Bromo-indolizine-3-carboxylic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromine atom and carboxylic acid group play crucial roles in binding to molecular targets, influencing pathways such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Key Research Findings
- Substituent Effects : Bromine at the 7-position enhances electrophilicity and may improve binding to hydrophobic pockets in target proteins. Carboxylic acid groups improve solubility but require esterification for bioavailability .
- Bioactivity Trends: Amino or acetyl groups at the 7-position correlate with antibacterial activity, while bromine may favor anticancer properties .
- Synthetic Accessibility : Indolizine derivatives are synthesized via cyclocondensation of pyridines with phenacyl bromides, achieving high yields (>95%) under mild conditions .
Q & A
Q. How to synthesize 7-Bromo-indolizine-3-carboxylic acid derivatives using eco-friendly methods?
- Methodological Answer : Eco-friendly synthesis involves optimizing reaction conditions to reduce energy consumption and hazardous waste. A validated protocol includes:
- Reaction Setup : Use ethanol or water as solvents at reduced temperatures (e.g., 50–60°C) to minimize side reactions.
- Catalyst-Free Conditions : Avoid heavy-metal catalysts by employing microwave-assisted or ultrasound-promoted reactions, which reduce reaction time (e.g., 30 minutes for completion) .
- Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradients) followed by recrystallization in ethyl acetate to achieve >95% purity .
- Characterization : Confirm structures using H-NMR, C-NMR, and LC-MS to verify substituent positions and bromine retention .
Q. What analytical techniques are essential for characterizing the structural purity of this compound?
- Methodological Answer : Structural validation requires a multi-technique approach:
- Elemental Analysis : Verify empirical formulas (e.g., CHBrNO) to confirm stoichiometry .
- Spectroscopy : Use H-NMR to identify proton environments (e.g., indolizine ring protons at δ 7.2–8.5 ppm) and C-NMR to resolve carbonyl (C=O) and bromine-substituted carbons .
- Mass Spectrometry : LC-HRMS or GC-HRMS detects molecular ion peaks (e.g., [M+H] at m/z 283.97) and fragmentation patterns to rule out impurities .
Q. What initial pharmacological screening approaches are recommended for assessing antibacterial activity in indolizine derivatives?
- Methodological Answer : Follow tiered screening protocols:
- In Vitro Assays : Use agar diffusion or broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
- Dose-Response Analysis : Test concentrations from 1–100 µg/mL in triplicate, with statistical validation (mean ± SD) using tools like MS-Excel or GraphPad Prism .
- Selectivity : Compare activity against structurally similar compounds (e.g., 6-bromo-indole derivatives) to identify scaffold-specific effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the lipid peroxidation inhibition activity of this compound analogs?
- Methodological Answer : SAR optimization involves systematic modifications:
- Substituent Variation : Synthesize analogs with halogen (Cl, F), alkyl (CH, CH), or electron-withdrawing groups (NO) at positions 1, 2, or 7 to assess steric/electronic effects .
- Activity Profiling : Use the thiobarbituric acid (TBA) assay to quantify malondialdehyde (MDA) formation in rat liver homogenates. Compounds with IC < 50 µM are prioritized .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with lipid peroxidation targets like cyclooxygenase-2 (COX-2) .
Q. What strategies address contradictory data in biological activity among structurally similar indolizine derivatives?
- Methodological Answer : Resolve discrepancies through:
- Assay Standardization : Ensure uniform conditions (pH, temperature, solvent) across labs. For example, DMSO concentrations >1% may inhibit bacterial growth, skewing results .
- Metabolic Stability Tests : Use liver microsomes (human/rat) to assess compound degradation. Derivatives with short half-lives (<30 min) may show false negatives in time-dependent assays .
- Orthogonal Validation : Cross-check antibacterial activity with alternative methods (e.g., ATP bioluminescence vs. colony counting) .
Q. How to enhance the solubility and bioavailability of this compound through functional group modifications?
- Methodological Answer : Improve pharmacokinetic properties via:
- Pro-Drug Synthesis : Convert the carboxylic acid to ethyl esters or amides, which hydrolyze in vivo to release the active form .
- PEGylation : Attach polyethylene glycol (PEG) chains to the indolizine core to increase aqueous solubility and reduce plasma protein binding .
- Co-Crystallization : Formulate with cyclodextrins or arginine to enhance dissolution rates in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
